molecular formula C10H12BrFO B2709762 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol CAS No. 1818412-23-5

1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B2709762
CAS No.: 1818412-23-5
M. Wt: 247.107
InChI Key: HQWRVCMLINQPLE-UHFFFAOYSA-N
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Description

The compound with the chemical formula BrC1=C(C=C(C=C1)CC©(O)C)F is a brominated aromatic compound with a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BrC1=C(C=C(C=C1)CC©(O)C)F typically involves the bromination and fluorination of an aromatic precursor. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of BrC1=C(C=C(C=C1)CC©(O)C)F may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

BrC1=C(C=C(C=C1)CC©(O)C)F: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

BrC1=C(C=C(C=C1)CC©(O)C)F: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which BrC1=C(C=C(C=C1)CC©(O)C)F exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various targets, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

BrC1=C(C=C(C=C1)CC©(O)C)F: can be compared with other similar compounds such as:

    Brominated Aromatic Compounds: These compounds share the bromine substituent but may differ in other functional groups.

    Fluorinated Aromatic Compounds: These compounds have a fluorine substituent and are used in similar applications.

    Substituted Phenols: Compounds with hydroxyl groups on the aromatic ring, which may exhibit different reactivity and applications.

The uniqueness of BrC1=C(C=C(C=C1)CC©(O)C)F

Biological Activity

1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol, a compound with significant structural features, has garnered attention for its potential biological activities. This article examines its biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrF, with a molecular weight of approximately 227.11 g/mol. The presence of bromine and fluorine atoms on the phenyl ring enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and fluorine substituents can influence the compound's binding affinity to enzymes and receptors, modulating key biochemical pathways. Research indicates that it may act as an inhibitor or activator of specific enzymes involved in cell signaling and proliferation.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Studies suggest that its structural components contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound exhibits potential anticancer properties by inhibiting cell proliferation in various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through modulation of apoptotic pathways, possibly by affecting the expression of key regulatory proteins involved in cell survival and death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(4-Fluorophenyl)-2-methylpropan-2-olC10H13FContains fluorine; used in enzyme interaction studiesModerate antimicrobial activity
3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-olC10H13BrFNOAmino group enhances reactivity; studied for anticancer propertiesStronger anticancer effects observed

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Anticancer Mechanisms : In vitro experiments showed that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines, with indications of apoptosis induction through caspase activation pathways.
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to active sites on key enzymes involved in metabolic pathways, supporting its role as a modulator of enzymatic activity .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWRVCMLINQPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818412-23-5
Record name 1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol
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